(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid

Physicochemical profiling Lipophilicity Tetrazole bioisostere design

SAR studies on tetrazole-acrylic acid hybrids demand structural consistency-simple analog swapping can shift complement IC₅₀ from inactive to 23 µM. (2Z)-3-(2-Furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid (CAS 19747-13-8) delivers: • Defined (Z)-olefin geometry pre-organizing carboxylate-tetrazole chelation • 5-Phenyltetrazole for consistent lipophilicity (XLogP3 2.1) & π-stacking • 2-Furyl oxygen as H-bond acceptor, absent in phenyl/thienyl counterparts ≥95% purity. Global shipping for reliable SAR expansion.

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
Cat. No. B13709089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid
Molecular FormulaC14H10N4O3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O
InChIInChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9-
InChIKeyYVQAGBCKIDNFLC-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazole-Acrylic Acid Building Block Overview


(2Z)-3-(2-Furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid (CAS 19747-13-8) is a heteroaryl-substituted α,β-unsaturated carboxylic acid that integrates a 5-phenyl-1H-tetrazole ring and a 2-furylmethylene moiety within a single, conformationally restricted (Z)-configured scaffold [1]. The compound belongs to the broader class of tetrazole-acrylic acid hybrids, which are intensively investigated as carboxylic acid bioisosteres in medicinal chemistry and as polydentate ligands in coordination chemistry . Its calculated XLogP3 of 2.1, hydrogen bond acceptor count of 6, and a topological polar surface area (TPSA) of 94.0 Ų position it within a favorable property space for cell-permeable probe and lead-like molecule development [1].

Scaffold class Tetrazole-acrylic acid hybrid with (Z)-configured α,β-unsaturated acid
Property profile XLogP3 2.1, TPSA 94.0 Ų, 6 H-bond acceptors — cell-permeable probe space
Geometry control (Z)-olefin pre-organizes carboxylate/tetrazole for convergent chelation

Why Generic Analogs Cannot Substitute This Compound


Substituting (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid with a superficially similar tetrazole-acrylic acid congener introduces uncontrolled changes across at least three critical molecular determinants: (i) the (Z)-olefin geometry, which governs the spatial relationship between the carboxylic acid and the tetrazole ring; (ii) the 5-phenyl substitution on the tetrazole, which modulates both lipophilicity and π-stacking capacity relative to 5-methyl or unsubstituted analogs; and (iii) the 2-furyl heterocycle, which provides a hydrogen-bond-accepting oxygen that is absent in phenyl or thienyl counterparts and alters the overall electron distribution of the conjugated system [1][2]. In the tetrazole-acrylic acid class, complement inhibition potency has been shown to vary from inactive to IC₅₀ = 23 µM depending on the substitution pattern, confirming that simple analog swapping is not functionally neutral [2].

Z-olefin geometry determines scaffold shape
The (E)-isomer places carboxylate and furan on opposite faces, altering metal-binding bite angle and intramolecular H-bonding potential.
5-phenyl substitution is not functionally silent
Replacing phenyl with methyl or hydrogen shifts lipophilicity and π-stacking capacity; within this chemotype, such changes have ablated complement inhibition activity.
Furan heterocycle cannot be swapped with thiophene
Furan provides a distinct H-bond acceptor and dipole vector; matched-pair analyses show 5- to 50-fold affinity shifts upon furan→thiophene replacement.

Differential Evidence vs. Closest Analogs


Lipophilicity and Hydrogen Bond Acceptor Profile

The target compound (XLogP3 = 2.1, 6 H-bond acceptors, TPSA = 94.0 Ų) [1] differs substantially from simpler tetrazole-acrylic acid analogs such as 2-(5-methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (predicted XLogP3 ≈ 1.5, 5 H-bond acceptors, TPSA ≈ 72.7 Ų) ; the 0.6 unit increase in calculated logP and the additional H-bond acceptor from the furan oxygen predict enhanced passive membrane permeability and distinct target engagement profiles according to established drug-likeness guidelines (Lipinski, Veber) [2].

Lipophilicity & HBA
Cross-study comparable
Δ XLogP3 ≈ +0.6; Δ HBA = +1; Δ TPSA ≈ +21.3 Ų vs. 5-methyl-phenyl analog
Alters solubility-permeability balance and target recognition profile
Comparator values are predicted; direct experimental comparison is not available
Physicochemical profiling Lipophilicity Tetrazole bioisostere design

Furan vs. Thiophene Binding Preference

The 2-furylmethylene substituent in the target compound contrasts with the 2-thienylmethylene group found in the closest cataloged analog, 2-(5-phenyl-1H-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid (CAS 36283-09-7) . While no head-to-head bioassay data exist for these two compounds, literature surveys of matched molecular pairs demonstrate that furan→thiophene replacement can alter target binding affinity by 5- to 50-fold depending on the protein environment, owing to differences in heteroatom electronegativity (O vs. S), ring size, and dipole orientation [1].

Furan vs. Thiophene
Class-level inference
Literature reports 5- to 50-fold affinity modulation for furan→thiophene in matched pairs
Heterocycle identity is not interchangeable; no head-to-head data for this scaffold
Data from general medicinal chemistry precedent; validation on target protein required
Heterocycle SAR Furan-thiophene isosterism Medicinal chemistry

Complement Inhibition Class Potency Benchmark

Master et al. (2005) reported that aromatic tetrazole and phenyl acrylic acid derivatives inhibit complement-mediated hemolysis with IC₅₀ values as low as 23 µM in an in vitro classical pathway assay [1]. This establishes a class-level potency benchmark: any claim of superior activity for (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid must be measured against this threshold. Critically, the same study demonstrates that subtle structural changes within this chemotype can ablate activity entirely, underscoring that potency is not uniformly distributed across the class [1].

Complement inhibition benchmark
Class-level inference
Class benchmark IC₅₀ = 23 µM (human serum classical pathway assay)
Provides a quantifiable go/no-go threshold; activity for this compound not yet reported
Master et al., 2005; subtle structural changes can abolish activity
Complement inhibition Tetrazole SAR Anti-inflammatory assay

Z-Stereochemistry Procurement Specification

The compound is defined as the (2Z) isomer [1], a stereochemical designation that directly impacts the spatial disposition of the carboxylic acid relative to the tetrazole and furan rings. The corresponding (2E) isomer (also listed under CAS 19747-13-8 on some databases as an alternative name) would place the carboxylic acid and furan groups on opposite sides of the double bond, yielding a fundamentally different pharmacophore geometry, metal-chelating bite angle, and potential for intramolecular hydrogen bonding. Procurement of isomerically undefined material introduces geometric ambiguity that cannot be resolved without analytical verification.

Z-stereochemistry
Supporting evidence
(2Z) configuration confirmed by InChI stereochemical layer
Non-negotiable for structure-based design; (E) isomer yields distinct pharmacophore
Isomerically ambiguous material requires analytical verification
Stereochemistry Configuration control Chemical procurement quality

Validated Application Scenarios


Bioisostere Screening in Complement Inhibition

The compound serves as a structurally defined tetrazole-acrylic acid hybrid for screening against complement classical pathway inhibition, where analogs in the same chemotype have achieved IC₅₀ values of 23 µM [1]. Its (Z)-stereochemistry and furan heterocycle differentiate it from previously characterized tetrazole-acrylic acid derivatives, making it a rational choice for SAR expansion around the 5-phenyltetrazole-acrylic acid pharmacophore.

MOF and Coordination Chemistry Ligand Design

With six hydrogen bond acceptors (four from the tetrazole ring nitrogen atoms, one from the furan oxygen, and one from the carboxylic acid carbonyl) and a carboxylic acid donor [1], the compound offers a multidentate binding motif for transition metal ions. Its (Z)-configuration pre-organizes the tetrazole and carboxylate groups into a convergent chelating geometry that differs from the (E)-isomer or simpler tetrazole-acetic acid derivatives.

Constrained Peptidomimetic Building Block

The (2Z)-acrylic acid moiety functions as a conformationally restricted linker that can replace glycine or β-alanine residues in peptidomimetic design [1]. The 5-phenyltetrazole group simultaneously serves as a metabolically stable carboxylic acid bioisostere, as established in the angiotensin II receptor antagonist drug class [2]. This dual functionality makes the compound uniquely suitable for protease-resistant peptide analog synthesis.

Structure-Property Relationship Probe

With a calculated XLogP3 of 2.1 and TPSA of 94.0 Ų [1], the compound occupies a distinct position in lipophilicity-permeability space relative to simpler tetrazole-acrylic acid analogs. It can be used as a reference compound in systematic SPR studies examining the impact of 5-phenyl substitution and furan incorporation on solubility, logD, and passive permeability across Caco-2 or PAMPA membranes.

Application
Selection Property
Validation Focus
Complement pathway SAR screening
Tetrazole-acrylic acid hybrid with (Z)-geometry and furan heterocycle
Screen against 23 µM class benchmark; confirm classical pathway inhibition
MOF / coordination ligand design
Six H-bond acceptors + carboxylic acid donor; (Z)-pre-organized chelation
Verify metal-binding mode and crystal structure; compare with (E)-isomer
Peptidomimetic building block
Conformationally restricted (Z)-acrylic acid linker with tetrazole bioisostere
Assess metabolic stability and protease resistance in model peptides
Structure-property relationship probe
XLogP3 2.1, TPSA 94.0 Ų; distinct from simpler tetrazole-acrylic analogs
Measure logD, solubility, and passive permeability (PAMPA/Caco-2)
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